

# HPLC method for quantification of Ceftaroline Fosamil in plasma

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## Compound of Interest

Compound Name: Ceftaroline Fosamil hydrate

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An HPLC-UV method for the quantification of the active form of Ceftaroline Fosamil in human plasma has been developed and validated, providing a rapid, simple, and reproducible approach for pharmacokinetic studies. This method utilizes a straightforward protein precipitation step for sample preparation and an isocratic HPLC system for analysis, allowing for a short acquisition time.

## Application Notes

This high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection method is designed for the quantitative analysis of ceftaroline, the active metabolite of ceftaroline fosamil, in human plasma. The prodrug, ceftaroline fosamil, is rapidly converted to active ceftaroline in plasma by phosphatases.[1] This analytical procedure is applicable for therapeutic drug monitoring and pharmacokinetic studies in patients receiving ceftaroline fosamil treatment.

The methodology involves a simple protein precipitation step using methanol, followed by chromatographic separation on a C18 reverse-phase column.[1] This approach ensures minimal sample manipulation while providing accurate and precise results. The method has been validated following established guidelines, demonstrating good linearity, accuracy, precision, and stability.[1][2][3]

## Experimental Protocols

### Sample Preparation (Protein Precipitation)

- Thaw frozen plasma samples at room temperature.[4]

- To a 100  $\mu\text{L}$  aliquot of the plasma sample, add 200  $\mu\text{L}$  of ice-cold methanol or acetonitrile.[1][4]
- Vortex the mixture thoroughly for at least 30 seconds to ensure complete protein precipitation.
- Centrifuge the mixture at 10,000-13,000  $\times g$  for 5-10 minutes at 4°C.[1][4]
- Carefully collect the supernatant.[1]
- Inject a 20-80  $\mu\text{L}$  aliquot of the supernatant directly into the HPLC system.[1][4]

## HPLC-UV Analysis

- Chromatographic System: An HPLC system equipped with a UV-Vis detector is required.
- Column: A Symmetry C18 column (5  $\mu\text{m}$ , 4.6 mm  $\times$  150 mm) or a similar C18 column can be used.[1]
- Mobile Phase: A mixture of ammonium dihydrogen phosphate buffer and acetonitrile (85:15, v/v) is used. The buffer is prepared by dissolving 575 mg of ammonium dihydrogen phosphate in 1000 mL of ultrapure water.[1]
- Flow Rate: A flow rate of 1.0 mL/min is maintained.[1][3][5]
- Detection Wavelength: The UV detector is set to 238 nm for the detection of ceftaroline.[1]
- Column Temperature: The column oven should be maintained at 35°C.[4]
- Injection Volume: 20  $\mu\text{L}$  of the prepared sample supernatant is injected.[1]

## Preparation of Solutions

- Stock Solution (1 mg/mL): Prepare a stock solution of ceftaroline by dissolving the appropriate amount of ceftaroline dihydrochloride in a mixture of water and methanol (1:1, v/v). This solution should be prepared fresh daily.[1]

- Working Solutions: Dilute the stock solution with water to prepare working solutions at concentrations of 400, 200, 100, 50, 10, 5, and 2.5 µg/mL.[1]
- Calibration Standards: Prepare calibration standards in drug-free human plasma by mixing 100 µL of each working solution with 900 µL of plasma to obtain final concentrations of 40, 20, 10, 5, 1, 0.5, and 0.25 µg/mL.[1]
- Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in a similar manner to the calibration standards.[1]

## Data Presentation

**Table 1: Chromatographic Conditions Summary**

Parameter	Condition	Reference
HPLC Column	Symmetry C18 (5 µm, 4.6 mm x 150 mm)	[1]
Mobile Phase	Ammonium dihydrogen phosphate buffer:Acetonitrile (85:15, v/v)	[1]
Flow Rate	1.0 mL/min	[1][3][5]
Detection	UV at 238 nm	[1]
Injection Volume	20 µL	[1]
Column Temperature	35°C	[4]

**Table 2: Method Validation Parameters**

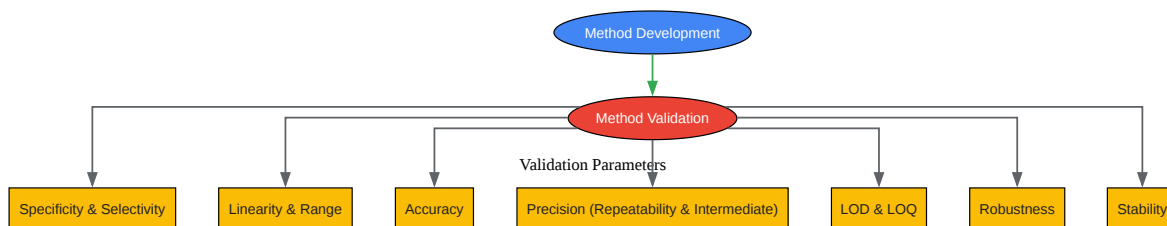
Parameter	Result	Reference
Linearity Range	0.25 - 40 µg/mL	[1]
Correlation Coefficient (r <sup>2</sup> )	> 0.99	[1]
Limit of Quantification (LOQ)	0.02 µg/mL	[4]
Accuracy	Within ±15%	[1]
Precision (Intra- and Inter-day)	RSD < 15%	[1]
Recovery	Not explicitly stated, but method is accurate	[1]
Stability (in plasma)	Stable at -80°C for at least 3 months	[1]

## Visualizations



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Caption: Experimental workflow for Ceftriaxone quantification in plasma.



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Caption: Key steps in HPLC method development and validation.

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